molecular formula C9H11BrFN B13050823 (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

Cat. No.: B13050823
M. Wt: 232.09 g/mol
InChI Key: WFGZEDKDVSOQAS-VIFPVBQESA-N
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Description

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11BrFN and its molecular weight is 232.09 g/mol. The purity is usually 95%.
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Biological Activity

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article delves into its biological interactions, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C9H10BrFC_9H_{10}BrF and a molecular weight of approximately 248.09 g/mol. Its structure includes a chiral center and halogen substituents (bromine and fluorine), which are known to influence both its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC9H10BrFC_9H_{10}BrF
Molecular Weight248.09 g/mol
Chiral CenterYes
Halogen SubstituentsBromine, Fluorine

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound's binding affinity through mechanisms such as halogen bonding, which can modulate the activity of target proteins.

Key Mechanisms:

  • Binding Affinity : The halogen substituents increase the compound's ability to bind to specific receptors or enzymes.
  • Enzyme Interaction : Potential inhibition of enzymes involved in neurotransmitter regulation may occur, suggesting applications in neuropharmacology.
  • Antiproliferative Effects : Preliminary studies indicate that similar compounds may exhibit growth inhibitory effects on cancer cell lines, potentially through p53-dependent pathways .

Case Study: Antiproliferative Activity

A study investigating related diarylpentanoids demonstrated significant growth inhibitory activity against human cancer cells, suggesting that structural modifications similar to those in this compound could yield effective anticancer agents. The sulforhodamine B assay was used to evaluate cytotoxicity, revealing that certain substitutions enhanced selectivity for cancer cells over normal cells .

Potential Therapeutic Applications

Given its structural characteristics, this compound may have potential applications in several therapeutic areas:

  • Neuropharmacology : Its ability to modulate neurotransmitter levels could make it a candidate for treating neurological disorders.
  • Cancer Treatment : The observed antiproliferative effects suggest that it could be explored further for its potential as an anticancer agent.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

WFGZEDKDVSOQAS-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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